molecular formula C18H16N2O4 B10895656 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B10895656
M. Wt: 324.3 g/mol
InChI Key: LFHOYNMZUNPCQZ-UHFFFAOYSA-N
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Description

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE is a complex organic compound that features a unique combination of structural elements, including an indene moiety, an isoxazole ring, and a furanamide group

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(1,2-oxazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C18H16N2O4/c21-18(19-17-8-9-23-20-17)16-7-6-15(24-16)11-22-14-5-4-12-2-1-3-13(12)10-14/h4-10H,1-3,11H2,(H,19,20,21)

InChI Key

LFHOYNMZUNPCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NOC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the indene and isoxazole intermediates. The indene moiety can be synthesized through the reduction of indanone, while the isoxazole ring is often formed via cyclization reactions involving nitrile oxides and alkenes. The final coupling of these intermediates with a furanamide derivative is achieved under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Mechanism of Action

The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~2~-(3-ISOXAZOLYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, isoxazole-containing molecules, and furanamide-based compounds. Examples include:

    Indene derivatives: Compounds like indanone and indene itself.

    Isoxazole-containing molecules: Compounds such as 3-isoxazolyl derivatives.

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